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molecular formula C6H6O3S B1616528 2-Hydroxy-2-(thiophen-2-yl)acetic acid CAS No. 53439-38-6

2-Hydroxy-2-(thiophen-2-yl)acetic acid

Cat. No. B1616528
M. Wt: 158.18 g/mol
InChI Key: WPWZFAUHXAPBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04266067

Procedure details

A mixture of 421 mg of 2-thiopheneglycolic acid and 40 mg of 30% palladium-asbestos catalyst in 2.7 ml of methanol was heated under reflux with stirring under a hydrogen atmosphere at a normal pressure. After 15 hr., the catalyst was filtered off and methanol was then distilled off under a reduced pressure to give 127 mg of 2-thiopheneacetic acid and 283 mg of unreacted 2-thiopheneglycolic acid. The conversion of 2-thiopheneglycolic acid was 33% and the selectivity to 2-thiopheneacetic acid was 100%.
Quantity
421 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium asbestos
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[C:7]([OH:9])=[O:8]>CO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=[O:8].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)O)O
Name
palladium asbestos
Quantity
40 mg
Type
catalyst
Smiles
Name
Quantity
2.7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a hydrogen atmosphere at a normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
, the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
methanol was then distilled off under a reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 283 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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